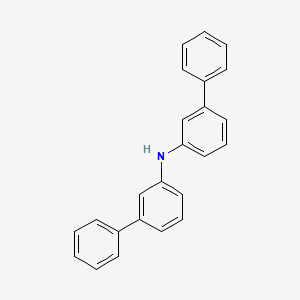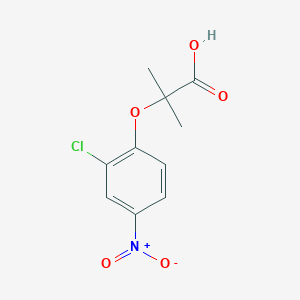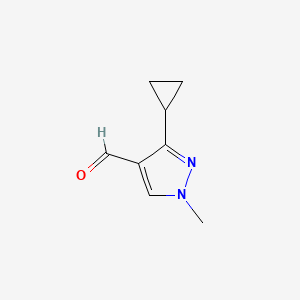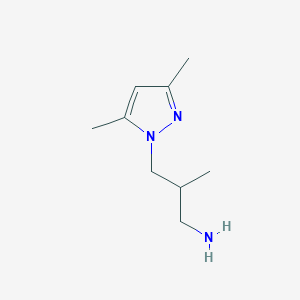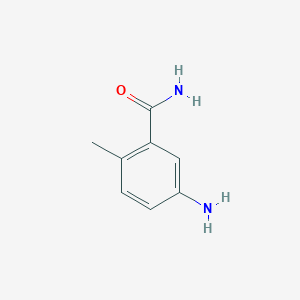
5-氨基-2-甲基苯甲酰胺
描述
5-Amino-2-methylbenzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amino group is positioned at the fifth carbon and a methyl group at the second carbon of the benzene ring
科学研究应用
5-Amino-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of polymers and advanced materials due to its functional groups that can participate in polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in biochemical assays and studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Mode of Action
For instance, benzylic halides, which are structurally similar to 5-Amino-2-methylbenzamide, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that amino acids can be converted to pyruvate, the end product of glycolysis, or to acetoacetate-coa and acetyl-coa, both of which can be converted to ketone bodies . Therefore, it’s possible that 5-Amino-2-methylbenzamide might influence these pathways.
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.99 , suggesting that it might readily cross cell membranes.
生化分析
Biochemical Properties
5-Amino-2-methylbenzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide. This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, 5-Amino-2-methylbenzamide has been shown to interact with proteins involved in metabolic pathways, potentially altering their activity and function.
Cellular Effects
The effects of 5-Amino-2-methylbenzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to metabolic regulation. For instance, 5-Amino-2-methylbenzamide can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production . Furthermore, it affects gene expression by altering the methylation status of DNA, which can lead to changes in cellular metabolism and function. These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Amino-2-methylbenzamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of NNMT, which leads to changes in the methylation status of histones and DNA . This inhibition can result in altered gene expression and subsequent changes in cellular metabolism. Additionally, 5-Amino-2-methylbenzamide can bind to specific proteins and enzymes, modulating their activity and function. These interactions are critical in understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-methylbenzamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5-Amino-2-methylbenzamide can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 5-Amino-2-methylbenzamide vary with different dosages. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, there may be toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Amino-2-methylbenzamide is involved in several metabolic pathways, particularly those related to the methylation of nicotinamide and other biomolecules. It interacts with enzymes such as NNMT, which play a crucial role in these pathways . The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, 5-Amino-2-methylbenzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Amino-2-methylbenzamide is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing 5-Amino-2-methylbenzamide to these compartments, ensuring its effective participation in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid is treated with thionyl chloride to form 2-methylbenzoyl chloride.
Amination: The 2-methylbenzoyl chloride is then reacted with ammonia or an amine to yield 5-Amino-2-methylbenzamide.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
5-Amino-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Nitro-2-methylbenzamide.
Reduction: 2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
- 2-Amino-5-methylbenzamide
- 2-Amino-4-methylbenzamide
- 2-Amino-3-methylbenzamide
Comparison
5-Amino-2-methylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules. For example, the presence of the amino group at the fifth position may enhance its ability to participate in hydrogen bonding compared to other isomers.
属性
IUPAC Name |
5-amino-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGYWHHYAYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602933 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515131-52-9 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


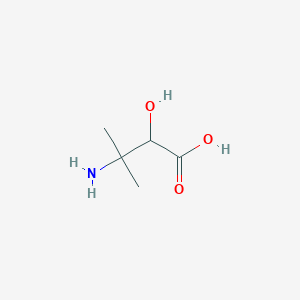




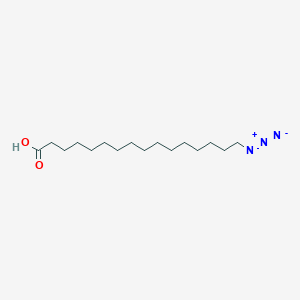
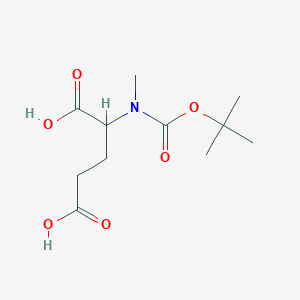
![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)
